molecular formula C17H12N4O2 B14376663 1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione CAS No. 89988-60-3

1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione

Cat. No.: B14376663
CAS No.: 89988-60-3
M. Wt: 304.30 g/mol
InChI Key: MNYWKBRZTAXNDZ-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazine ring fused with a quinazoline ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting an appropriate amine with a nitrile compound under acidic conditions.

    Fusion with quinazoline ring: The triazine intermediate is then subjected to cyclization with a quinazoline derivative in the presence of a suitable catalyst.

    Methylation and phenylation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione involves its interaction with molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. Molecular docking studies have shown that the compound can bind to specific proteins, further elucidating its mechanism of action .

Comparison with Similar Compounds

1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of triazine and quinazoline rings, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89988-60-3

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

1-methyl-3-phenyl-[1,2,4]triazino[3,4-b]quinazoline-4,6-dione

InChI

InChI=1S/C17H12N4O2/c1-20-17-18-13-10-6-5-9-12(13)15(22)21(17)16(23)14(19-20)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

MNYWKBRZTAXNDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=CC=CC=C3C(=O)N2C(=O)C(=N1)C4=CC=CC=C4

Origin of Product

United States

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